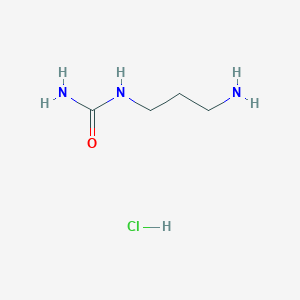

(3-Aminopropyl)urea hydrochloride

Description

The exact mass of the compound this compound is 153.0668897 g/mol and the complexity rating of the compound is 73.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c5-2-1-3-7-4(6)8;/h1-3,5H2,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKXMLSHABYAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-21-1 | |

| Record name | (3-aminopropyl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (3-Aminopropyl)urea Hydrochloride

The following technical guide details the chemical properties, synthesis, and applications of (3-Aminopropyl)urea hydrochloride , a critical bifunctional building block in medicinal chemistry.

A Bifunctional Spacer & Pharmacophore Scaffold

CAS Registry Number: 2418691-48-0 (Dihydrochloride form) | Molecular Formula: C

Part 1: Executive Summary

This compound is a linear, aliphatic small molecule featuring two distinct nitrogen-based functionalities separated by a three-carbon (propyl) spacer: a primary amine (nucleophilic, ionizable) and a urea moiety (neutral, hydrogen-bond donor/acceptor).

In drug discovery, this compound serves two primary roles:

-

Linker Design: It acts as a short, hydrophilic spacer (approx. 5-6 Å) for PROTACs and antibody-drug conjugates (ADCs), offering better solubility than pure alkyl chains due to the urea polarity.[1]

-

Pharmacophore Scaffold: The urea group mimics peptide bonds (bioisostere) but is resistant to protease cleavage, while the propyl chain allows the terminal amine to reach binding pockets or form salt bridges.[1]

Critical Stability Note: This compound is the linear precursor to tetrahydro-2-pyrimidinone (propylene urea).[1] Under basic or thermal stress, it can undergo intramolecular cyclization, a property that must be managed during storage and synthesis.[1]

Part 2: Physicochemical Profile[1]

Chemical Identity

| Property | Data |

| IUPAC Name | N-(3-Aminopropyl)urea hydrochloride |

| Common Names | 1-Amino-3-ureidopropane HCl; 3-Ureidopropylamine HCl |

| SMILES | NCCCNC(N)=O.Cl |

| Molecular Weight | 117.15 g/mol (Free Base) / ~153.6 g/mol (Mono-HCl) |

| Appearance | White to off-white hygroscopic powder |

Physical & Electronic Properties[1]

-

Solubility: Highly soluble in water (>50 mg/mL) and DMSO ; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).[1]

-

Acidity (pKa):

-

Hygroscopicity: The hydrochloride salt is significantly hygroscopic.[1] It requires storage in desiccated environments to prevent "caking" and hydrolysis-induced degradation.[1]

Stability & Cyclization Kinetics

The 3-carbon chain length places the nucleophilic primary amine in perfect proximity to the urea carbonyl.[1]

-

Mechanism: Intramolecular nucleophilic attack of the amine on the urea carbonyl releases ammonia.[1]

-

Trigger: High pH (free base form) and Heat (>80°C).[1]

-

Product: Tetrahydro-2-pyrimidinone (Cyclic Propylene Urea) – a highly stable, non-reactive solvent analog.[1]

-

Prevention: Maintain as the HCl salt (protonation blocks the amine nucleophile) and store at <25°C.[1]

Part 3: Synthetic Routes & Manufacturing[1][5][7]

Route A: The "Clean" Laboratory Method (Boc-Protection)

For high-purity applications (e.g., GMP drug synthesis), a protection strategy is required to prevent polymerization or bis-urea formation.

-

Protection: React 1,3-diaminopropane (excess) with Boc

O to yield N-Boc-1,3-diaminopropane . -

Urea Formation: React the mono-Boc amine with Potassium Cyanate (KOCN) in acidic aqueous media or Trimethylsilyl isocyanate in DCM.[1]

-

Deprotection: Treat with 4M HCl in Dioxane to yield the pure hydrochloride salt.

Route B: Industrial Direct Synthesis (Cost-Effective)

Direct reaction of 1,3-diaminopropane with urea.[1]

-

Condition: High temperature (120°C+) to drive off ammonia.[1]

-

Risk:[1][3][4][5] Statistical mixture of Mono-urea (desired), Bis-urea (impurity), and Cyclic urea (impurity).

-

Purification: Requires difficult recrystallization or ion-exchange chromatography to isolate the mono-hydrochloride.[1]

Caption: Synthesis pathway contrasting the high-purity Boc-route against the cyclization degradation pathway.

Part 4: Applications in Drug Discovery[1]

Linker Chemistry (PROTACs & Conjugates)

(3-Aminopropyl)urea is an ideal "short" linker.[1]

-

Hydrophilicity: The urea group disrupts the hydrophobic collapse often seen with simple alkyl chains (propyl/butyl linkers), improving the aqueous solubility of the final drug conjugate.

-

Rigidity: The planar nature of the urea bond restricts conformational freedom slightly more than a pure alkyl chain, potentially reducing entropic penalties upon binding.[1]

Peptidomimetics

The urea moiety (

-

Protease Resistance: Unlike peptides, the urea linkage is not cleaved by standard peptidases, extending the half-life of the molecule in plasma.

-

H-Bonding: It retains the donor-acceptor pattern required to bind to protein backbones.[1]

Experimental Protocol: Conjugation to Carboxylic Acid

Objective: Link (3-Aminopropyl)urea to a drug scaffold containing a carboxylic acid.[1]

Reagents:

-

Drug-COOH (1.0 equiv)

-

(3-Aminopropyl)urea HCl (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolve Drug-COOH in DMF under Nitrogen.[1]

-

Add DIPEA and HATU; stir for 15 minutes to activate the acid (formation of O-At ester).

-

Add (3-Aminopropyl)urea HCl directly as a solid.[1]

-

Note: The extra equivalent of DIPEA is crucial to neutralize the HCl salt and liberate the nucleophilic amine.[1]

-

-

Monitor by LC-MS.[1] The urea nitrogen is non-nucleophilic under these conditions, ensuring chemoselective amide bond formation at the primary amine.[1]

-

Quench with water and purify via Preparative HPLC.[1]

Part 5: Handling & Safety (SDS Summary)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][5] |

Handling Protocol:

-

PPE: Wear nitrile gloves and safety glasses.[1] The fine powder can be irritating to mucous membranes; use a fume hood.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture uptake accelerates hydrolysis and cyclization.[1]

References

-

Sigma-Aldrich. (3-Aminopropyl)urea dihydrochloride Product Page. Merck KGaA.[1] Link

-

Jagtap, A. D., et al. (2017).[1] "Ureas: Applications in Drug Design."[1] Current Medicinal Chemistry, 24(6), 622-651.[1] Link

-

PubChem. Compound Summary: Urea Derivatives and Stability. National Library of Medicine.[1] Link

-

Organic Syntheses. General Methods for Urea Synthesis from Amines and Cyanates. Org. Synth. Coll. Vol. 4, p. 52. Link[1]

-

Fischer Scientific. Safety Data Sheet: Amino-urea derivatives. Link

Sources

- 1. (3-aminopropyl)urea dihydrochloride | 2418691-48-0 [sigmaaldrich.com]

- 2. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate - UM Research Repository [eprints.um.edu.my]

- 3. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka | Patsnap [eureka.patsnap.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fishersci.com [fishersci.com]

Technical Profile: (3-Aminopropyl)urea Hydrochloride

[1][2]

Executive Summary

(3-Aminopropyl)urea hydrochloride (also known as N-(3-aminopropyl)urea HCl or 1-amino-3-ureidopropane hydrochloride) is a bifunctional aliphatic spacer molecule characterized by a primary amine at one terminus and a urea moiety at the other. Structurally, it serves as a decarboxylated isostere of citrulline , making it a valuable probe in nitric oxide synthase (NOS) research and a versatile linker in medicinal chemistry.

This guide details the physicochemical properties, synthesis, and application of this compound, specifically addressing its utility as a "urea-linker" in fragment-based drug design (FBDD) and as a precursor for cationic polyurea networks.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The compound consists of a propyl chain separating a basic ammonium group and a neutral urea group. This specific spacing (3 carbons) is critical for its biological mimicry of arginine and citrulline side chains.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | N-(3-Aminopropyl)urea hydrochloride |

| Synonyms | 1-Amino-3-ureidopropane HCl; Decarboxylated Citrulline |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol (Salt); 117.15 g/mol (Free Base) |

| Structure | |

| Solubility | Highly soluble in water (>100 mg/mL), DMSO; Insoluble in non-polar solvents (Hexane, DCM) |

| pKa (Predicted) | ~10.5 (Primary Amine); ~0.5 (Urea Oxygen - protonation) |

| H-Bond Donors | 5 (3 from Ammonium, 2 from Urea) |

| H-Bond Acceptors | 1 (Urea Carbonyl) |

| Appearance | White to off-white hygroscopic crystalline solid |

Synthesis & Manufacturing

The synthesis of (3-Aminopropyl)urea requires differentiating the two amino groups of the starting material, 1,3-diaminopropane . A direct reaction with isocyanic acid often leads to the symmetric byproduct 1,3-bis(ureido)propane .

Validated Synthetic Route (Acidic Cyanate Method)

To favor mono-substitution, the reaction is performed under acidic conditions where the statistical probability of reacting a second amine is reduced, or by using a large excess of the diamine.

Protocol:

-

Reagents: 1,3-Diaminopropane (3.0 eq), Potassium Cyanate (KOCN, 1.0 eq), Hydrochloric Acid (HCl, aq).

-

Conditions: The diamine is dissolved in water and pH-adjusted to ~6–7 with HCl. This ensures a significant portion of the amine is protonated (

), reducing its nucleophilicity. -

Addition: KOCN is added slowly at 0–5 °C. The non-protonated amine reacts with the in-situ generated isocyanic acid (

). -

Purification: The reaction mixture is lyophilized. The crude solid is recrystallized from Ethanol/Water or purified via cation-exchange chromatography to remove the neutral di-urea byproduct.

Reaction Pathway Diagram

Caption: Selective synthesis pathway favoring mono-ureidopropane via pH-controlled nucleophilicity.

Spectroscopic Characterization

The structural integrity of the hydrochloride salt is validated via

Table 2: Expected NMR Shifts (in )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| 1 | 3.15 – 3.25 | Triplet ( | 2H | |

| 2 | 1.75 – 1.85 | Quintet ( | 2H | Central |

| 3 | 2.90 – 3.00 | Triplet ( | 2H | |

| NH | Not Observed | Broad Singlet | - | Exchangeable protons (in |

Interpretation:

-

The triplet at ~3.2 ppm is deshielded by the electron-withdrawing urea group.

-

The triplet at ~2.95 ppm corresponds to the methylene next to the ammonium cation (

). -

The quintet at ~1.8 ppm confirms the propyl linker integrity.

Applications in Drug Development[3][4][11]

Fragment-Based Drug Design (FBDD)

(3-Aminopropyl)urea serves as a "privileged structure" linker. The urea motif acts as a neutral hydrogen bond donor/acceptor capable of binding to aspartate or glutamate residues in enzyme active sites (e.g., Kinase DFG-motifs), while the primary amine allows for covalent attachment to a core scaffold or further derivatization.

Citrulline Isostere & NOS Inhibition

Structurally, the compound is a nor-citrulline analog (lacking the

Linker Chemistry Diagram

Caption: Functional utility of the aminopropyl-urea scaffold in medicinal and polymer chemistry.

Experimental Protocol: Derivatization (Example)

Context: Coupling (3-Aminopropyl)urea to a Carboxylic Acid (R-COOH) to install a urea "tail."

-

Activation: Dissolve R-COOH (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

-

Coupling: Add This compound (1.2 eq). The extra equivalent of DIPEA neutralizes the HCl salt, liberating the free amine in situ.

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass = Mass(R) + 116 Da).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/urea), saturated

, and brine. Dry over

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: The hydrochloride salt is hygroscopic . Store in a desiccator at room temperature.

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Stability: Stable in aqueous acid. The urea linkage can hydrolyze under strongly basic conditions at elevated temperatures (

), releasing ammonia and the diamine.

References

-

Chang, W. J., et al. (2023).[1] "Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate." Letters in Organic Chemistry, 20(9), 877-882.[1] Link

-

Diss, M. L., & Kennan, A. J. (2007).[2] "Facile production of mono-substituted urea side chains in solid phase peptide synthesis." Biopolymers, 86(4), 276-281.[2] Link

-

Jagtap, A. D., et al. (2017). "Ureas: Applications in Drug Design."[3][4] Current Medicinal Chemistry, 24(6), 622-651. Link

-

Fisher Scientific. (2023). "Safety Data Sheet: Urea Derivatives." Link

Sources

- 1. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate - UM Research Repository [eprints.um.edu.my]

- 2. Facile production of mono-substituted urea side chains in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Aminopropyl)urea hydrochloride spectral characterization (NMR, IR, Mass Spec)

Executive Summary

Compound: (3-Aminopropyl)urea Hydrochloride CAS: 1394040-21-1 Molecular Weight: 153.61 g/mol Formula: C₄H₁₂ClN₃O

This compound is a bifunctional aliphatic linker widely utilized in medicinal chemistry and material science. It serves as a critical intermediate for synthesizing ureido-functionalized polymers, dendrimers, and biologically active guanidine analogs. Its structure features a terminal primary amine (stabilized as a hydrochloride salt) and a terminal urea moiety, separated by a propylene spacer.

This guide provides a comprehensive technical breakdown of its spectral characteristics (NMR, IR, Mass Spectrometry) and synthesis logic. It is designed to assist researchers in validating chemical identity, assessing purity, and distinguishing the target mono-urea product from common bis-urea impurities.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | N-(3-Aminopropyl)urea hydrochloride |

| Structure | [H₂N-CO-NH-CH₂-CH₂-CH₂-NH₃]⁺ Cl⁻ |

| Free Base MW | 117.15 g/mol |

| Salt MW | 153.61 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes |

Synthesis Logic & Impurity Control

A critical challenge in synthesizing (3-Aminopropyl)urea is preventing the formation of the symmetrical byproduct, 1,3-bis(ureidopropyl)urea or 1,3-diureidopropane .

Field-Proven Synthesis Protocol

To maximize the yield of the mono-substituted urea, the reaction typically employs 1,3-diaminopropane in significant excess relative to the urea source (Potassium Cyanate or Urea).

Reagents:

-

1,3-Diaminopropane (3.0 eq)[1]

-

Potassium Cyanate (KOCN) (1.0 eq)

-

Hydrochloric Acid (conc.)

Workflow:

-

Acidification: Adjust pH of diamine solution to ~6.5–7.0 (monoprotonation favors mono-reaction).

-

Addition: Add KOCN slowly at controlled temperatures (0–5 °C) to suppress side reactions.

-

Purification: The excess diamine is removed via vacuum distillation or selective precipitation, as the mono-urea HCl salt crystallizes from ethanol/isopropanol mixtures while the diamine remains in solution.

Synthesis Workflow Diagram

Caption: Synthesis pathway emphasizing stoichiometry control to favor the mono-substituted target over the bis-urea impurity.

NMR Characterization

Nuclear Magnetic Resonance (NMR) is the primary tool for structural verification. The hydrochloride salt form significantly shifts the signals of the methylene group adjacent to the amine compared to the free base.

1H NMR (400 MHz, DMSO-d₆)

Note: In D₂O, exchangeable protons (NH, NH₂, NH₃⁺) will disappear.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.80 - 8.10 | Broad Singlet | 3H | NH₃⁺ (Ammonium) |

| 2 | 6.05 | Broad Triplet | 1H | Urea NH -CH₂ |

| 3 | 5.40 | Broad Singlet | 2H | Urea NH₂ (Terminal) |

| 4 | 3.05 - 3.12 | Quartet/Multiplet | 2H | -CH₂ -NH-CO- |

| 5 | 2.75 - 2.85 | Multiplet | 2H | -CH₂ -NH₃⁺ |

| 6 | 1.65 - 1.75 | Quintet | 2H | -CH₂-CH₂ -CH₂- (Middle) |

Expert Analysis:

-

Salt Effect: The methylene protons at Position 5 (adjacent to the ammonium) are deshielded (~2.8 ppm) compared to the free amine (~2.6 ppm) due to the positive charge of the HCl salt.

-

Coupling: The middle methylene (Position 6 ) appears as a quintet (

Hz) due to coupling with two adjacent methylene groups. -

Exchange: If run in D₂O, signals at 7.80, 6.05, and 5.40 ppm will be absent. The HDO peak will appear at ~4.79 ppm.

13C NMR (100 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Assignment |

| C=O | 158.8 | Urea Carbonyl |

| C-α | 37.2 | C H₂-NH₃⁺ |

| C-γ | 36.5 | C H₂-NH-CO- |

| C-β | 27.8 | Middle C H₂ |

Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of both the urea and ammonium functionalities. The spectrum is typically obtained using a KBr pellet or ATR.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3300 - 3450 | Urea N-H | Stretching | Distinct doublet often seen for primary amides (-NH₂). |

| 2800 - 3150 | Ammonium (NH₃⁺) | Stretching | Broad, strong band overlapping C-H stretches. Characteristic of HCl salts. |

| 1650 - 1660 | Urea C=O | Stretching | Amide I band . Very strong. Lower freq than esters due to resonance. |

| 1550 - 1590 | N-H / C-N | Bending | Amide II band . Combined N-H bend and C-N stretch. |

| 1450 - 1480 | CH₂ | Scissoring | Alkyl chain deformation. |

Self-Validation:

-

If the broad band at 2800-3150 is missing and sharp peaks appear >3300, the sample may have reverted to the free base .

-

Absence of the 1650 cm⁻¹ peak suggests hydrolysis of the urea linkage.

Mass Spectrometry (ESI-MS)

Mass spec provides confirmation of the molecular weight and fragmentation pattern.

Method: Electrospray Ionization (ESI) in Positive Mode (+).

| Ion | m/z (Theoretical) | Assignment | Interpretation |

| [M+H]⁺ | 118.10 | Parent Ion | Protonated free base (C₄H₁₂N₃O⁺). |

| [M+Na]⁺ | 140.08 | Sodium Adduct | Common in glass/solvent contamination. |

| [2M+H]⁺ | 235.19 | Dimer | Non-covalent dimer formation in source. |

| Fragment | 101.07 | [M+H - NH₃]⁺ | Loss of ammonia from urea or amine terminus. |

| Fragment | 60.05 | [H₂N-CH₂-CH₂-CH₂]⁺ | Propyl amine fragment (loss of urea). |

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways observed in ESI-MS for (3-Aminopropyl)urea.

Quality Control & Storage

Impurity Profiling

The most common impurity is 1,3-bis(ureidopropyl)urea (Bis-urea).

-

Detection: Check 1H NMR for symmetry. The bis-urea will show a simplified spectrum but with integrated ratios indicating two urea groups per propyl chain, or a shift in the methylene signals.

-

TLC: The mono-urea is more polar (amine salt) and will stay near the baseline in standard organic solvents, whereas the bis-urea (neutral) will migrate higher in MeOH/DCM mixtures.

Storage Protocols

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable for >1 year if kept dry. Moisture can lead to hydrolysis of the urea to the diamine over extended periods.

References

-

Synthesis of Monosubstituted Ureas

-

Davis, T. L., & Blanchard, K. C. (1929). "Urea dearrangement and the synthesis of monosubstituted ureas." Journal of the American Chemical Society, 51(6), 1790–1801. Link

-

- Spectral Data of Urea Derivatives: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for Amide I/II and Alkyl shifts).

-

Compound Registry

-

PubChem Compound Summary for CID 1394040-21-1 (Salt) / CID 167098 (Free Base). Link

-

- Kaval, N., et al. (2005). "High-throughput synthesis of N-(omega-aminoalkyl)ureas." Journal of Combinatorial Chemistry, 7(3), 490-502.

Sources

Methodological & Application

Technical Guide: Synthesis of N-Substituted Ureas via (3-Aminopropyl)urea Hydrochloride

Abstract & Strategic Value

(3-Aminopropyl)urea hydrochloride is a bifunctional C3-linker possessing a terminal primary amine (masked as an HCl salt) and a stable urea moiety. In medicinal chemistry, this reagent serves as a critical building block for installing the ureido-propyl pharmacophore , a structural motif found in various kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and supramolecular assemblies.

Unlike symmetrical diamines, this mono-protected reagent eliminates the risk of polymerization during functionalization, allowing for the precise synthesis of unsymmetrical bis-ureas and urea-tethered amides . This guide details the handling, solubilization, and reaction protocols for converting this salt into high-value N-substituted urea derivatives.

Chemical Properties & Handling

The hydrochloride salt form renders the primary amine non-nucleophilic, providing indefinite shelf stability but requiring in situ neutralization for reactivity.

| Property | Specification | Operational Implication |

| Molecular Formula | Requires 1.0–1.2 eq. base for activation. | |

| MW | 153.61 g/mol | Calculate stoichiometry based on salt weight. |

| Solubility | High: | Reactions often require polar aprotic solvents (DMF/DMSO) or biphasic systems. |

| pKa (Amine) | ~10.5 (Estimated) | Requires tertiary amine bases (DIPEA/TEA) for deprotonation. |

| Hygroscopicity | Moderate | Store in desiccator; weigh quickly to avoid water uptake. |

Core Application: Synthesis of Unsymmetrical Bis-Ureas

The most common application is the reaction with isocyanates to form unsymmetrical bis-ureas. This reaction is thermodynamically driven by the formation of the stable urea carbonyl bond.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the free amine (generated in situ) onto the electrophilic carbon of the isocyanate.

-

Neutralization:

-

Attack:

-

Proton Transfer:

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of unsymmetrical bis-ureas using (3-Aminopropyl)urea HCl.

Detailed Protocol: Reaction with Isocyanates

Target: Synthesis of 1-(3-ureidopropyl)-3-arylurea derivatives. Scale: 1.0 mmol basis.

Reagents

-

(3-Aminopropyl)urea HCl (153.6 mg, 1.0 mmol)

-

Aryl Isocyanate (1.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL)

-

Anhydrous DMF (3.0 mL) or DMSO (if solubility is an issue)

Step-by-Step Methodology

-

Solubilization & Activation:

-

To a dry 10 mL vial equipped with a magnetic stir bar, add (3-Aminopropyl)urea HCl.

-

Add Anhydrous DMF (3.0 mL). Note: The salt may not fully dissolve immediately.

-

Add DIPEA dropwise. The mixture should clarify as the free amine is released and the hydrochloride salt of the base forms (which is often soluble in DMF).

-

Stir at Room Temperature (RT) for 10 minutes.

-

-

Electrophile Addition:

-

Dissolve the Aryl Isocyanate (1.0 eq) in a minimal amount of DMF (0.5 mL).

-

Add the isocyanate solution dropwise to the amine mixture over 5 minutes.

-

Observation: A mild exotherm may occur. If the product is highly insoluble, a white precipitate may begin to form immediately.

-

-

Reaction Monitoring (Self-Validating Step):

-

Stir at RT for 2–4 hours.

-

TLC Check: Use a solvent system of DCM:MeOH (9:1). Stain with Ninhydrin .[1]

-

Validation: The starting material (spot at baseline or low Rf) should disappear (no purple stain). The product is usually UV active (if aryl isocyanate used) and will not stain with Ninhydrin (urea nitrogens are not nucleophilic enough).

-

-

Workup & Purification:

-

Method A (Precipitation - Preferred): Pour the reaction mixture into 30 mL of ice-cold water (or diethyl ether if the product is lipophilic). Stir for 15 minutes. Filter the precipitate, wash with water/ether, and vacuum dry.

-

Method B (Extraction): If no precipitate forms, dilute with EtOAc (50 mL), wash with water (3x 10 mL) and Brine (1x 10 mL) to remove DMF. Dry over

.[2]

-

Application 2: Amide Coupling (Urea-Linker Installation)

This reagent acts as a "spacer" to attach a urea tail to a carboxylic acid core (e.g., creating a urea-modified peptide or drug analog).

Protocol: HATU-Mediated Coupling

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 mins.

-

Addition: Add (3-Aminopropyl)urea HCl (1.1 eq) directly to the activated ester.

-

Note: Extra base (2.5 eq total) is required to neutralize the HCl salt and maintain the basic pH required for HATU coupling.

-

-

Reaction: Stir for 1–12 hours.

-

Purification: These products are often polar. Reverse-phase Flash Chromatography (C18, Water/Acetonitrile gradient) is recommended.

Troubleshooting & Optimization Matrix

| Issue | Root Cause | Corrective Action |

| Low Conversion | Incomplete neutralization of HCl salt. | Increase DIPEA to 1.5–2.0 eq. Ensure solvent is dry. |

| Gelling/Solidification | Product insolubility (Urea H-bonding). | Add DMSO or increase temperature to 40°C. |

| Symmetrical Urea Byproduct | Hydrolysis of isocyanate. | Ensure strict anhydrous conditions. Water reacts with isocyanate to form amines, which react with remaining isocyanate to form symmetrical ureas. |

| Starting Material Remains | Salt insolubility preventing reaction. | Switch solvent to DMSO or use a biphasic system ( |

Solvent Decision Tree

Figure 2: Decision matrix for solvent selection based on reactant and product properties.

References

-

PubChem. this compound Compound Summary. National Center for Biotechnology Information. [Link][3]

-

Jagtab, A. D., et al. (2017).[4][5] Ureas: Applications in Drug Design. Current Medicinal Chemistry. [Link]

-

Gallou, I. (2005). Practical Synthesis of Unsymmetrical Ureas. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with (3-Aminopropyl)urea hydrochloride

Welcome to the technical support resource for (3-Aminopropyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during experimental work. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Understanding the Molecule and Its Solubility Profile

This compound is a small molecule featuring a polar urea group and a protonated primary amine on a propyl chain. It is typically supplied as a dihydrochloride salt, meaning both the primary amine and one of the urea nitrogens (or the carbonyl oxygen) are protonated. This salt form is critical to its behavior in solution.

-

The Role of the Hydrochloride Salt: As a salt of weak bases (the amino and urea groups) and a strong acid (hydrochloric acid), the molecule is pre-disposed to be soluble in aqueous media.[1] The positive charges on the protonated nitrogen atoms greatly enhance its interaction with polar solvents like water.

-

Impact of pH: The solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions, the molecule remains in its protonated, charged, and thus more soluble, state. As the pH becomes more alkaline, the amino and urea groups will be deprotonated, losing their positive charges. This neutral form is significantly less polar and will likely have much lower aqueous solubility. Studies on similar cationic compounds confirm that pH-dependent solubility profiles are highly specific to the molecule .[2]

-

Temperature Effects: For urea and its derivatives, solubility in aqueous and alcohol-based solvents generally increases with temperature.[3] This principle can be leveraged to help dissolve the compound, but it must be balanced with the potential for thermal degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to start with for this compound?

A: Start with high-purity water or aqueous buffers (e.g., PBS, TRIS) with a slightly acidic to neutral pH (pH 4-7.5). Given its hydrochloride salt form, it is designed for aqueous solubility.

Q2: My compound isn't dissolving easily in water at room temperature. What's the first thing I should try?

A: First, ensure your concentration is not excessively high. If the concentration is appropriate for your experiment, gentle warming is the most effective next step. Warm the solution to 30-40°C while stirring. For many urea-based compounds, a moderate increase in temperature significantly improves both the rate of dissolution and overall solubility.[3]

Q3: I heated the solution, but some material remains undissolved. What now?

A: Sonication can be a powerful tool. Place the vial in a bath sonicator for 5-10 minute intervals. This uses high-frequency sound waves to break apart solid aggregates and enhance solvent interaction, often without the need for excessive heat.

Q4: Can I adjust the pH to improve solubility?

A: For this specific compound, adjusting the pH upwards (to be more alkaline) will likely decrease its solubility by neutralizing the protonated amine and urea groups. If you are working in a custom buffer system, ensure its pH is not above 8. The stability of the core urea structure is generally highest in the pH range of 4-8.[4][5]

Q5: My compound dissolved initially but then crashed out of solution. Why did this happen and how can I fix it?

A: Precipitation after initial dissolution can be caused by several factors:

-

Supersaturation: The solution was likely heated to dissolve the compound, but the concentration was too high to remain stable at room temperature. To fix this, you can either dilute the solution or gently re-warm it just before use.

-

pH Shift: The addition of other components to your experiment may have shifted the pH of the stock solution to a more alkaline value, causing the deprotonated, less soluble form to precipitate. Re-check the pH of the final solution.

-

Common Ion Effect: While less common, high concentrations of chloride ions from other sources could potentially reduce solubility.

Section 3: In-Depth Troubleshooting and Protocols

This section provides structured workflows to guide you through the solubilization process, from initial preparation to advanced troubleshooting.

Protocol 1: Standard Method for Aqueous Solution Preparation

-

Preparation: Weigh the desired amount of this compound powder in a sterile container.

-

Solvent Addition: Add approximately 80% of the final required volume of your chosen aqueous solvent (e.g., deionized water, PBS pH 7.4).

-

Initial Dissolution: Vortex or stir the mixture at room temperature for 5 minutes.

-

Assisted Dissolution (If Needed): If particulates remain, warm the solution to 37°C in a water bath while stirring for 10-15 minutes.

-

Final Volume: Once fully dissolved, allow the solution to cool to room temperature. Adjust to the final volume with the solvent.

-

Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter.

-

Storage: Store aqueous solutions at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage. Always prepare fresh solutions for critical experiments, as urea moieties can undergo slow hydrolysis over time.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical progression for troubleshooting solubility issues.

Caption: Troubleshooting workflow for solubilizing this compound.

Section 4: Physicochemical Data Summary

The table below summarizes key properties. Note that specific quantitative solubility data is not widely published; therefore, qualitative descriptors based on chemical principles are provided.

| Property | Value | Source |

| Chemical Name | (3-aminopropyl)urea dihydrochloride | |

| Molecular Formula | C₄H₁₁N₃O · 2HCl | |

| Molecular Weight | 190.07 g/mol | |

| Physical Form | Powder | |

| Aqueous Solubility | Expected to be high, especially in acidic to neutral pH. | Chemical Principles |

| Ethanol Solubility | Expected to be lower than in water. Studies on urea show adding ethanol to water decreases urea solubility. | [3][6] |

| DMSO Solubility | Likely soluble. | General Principle |

Section 5: Factors Influencing Solution Stability

While this compound is stable as a solid when stored correctly, its stability in solution is a key consideration for experimental reproducibility.

Caption: Key factors influencing the stability of urea-based compounds in solution.

-

pH: The urea functional group is susceptible to hydrolysis, particularly at pH extremes (<3 or >9).[7] For maximum stability, maintain solutions within a pH range of 4 to 8.[4][5]

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis.[4] While gentle warming can aid dissolution, prolonged storage at high temperatures should be avoided.

-

Recommendation: For best results, prepare stock solutions fresh. If storage is necessary, filter-sterilize, aliquot, and freeze at -20°C or -80°C to minimize degradation.

References

-

Chemical Entities of Biological Interest (ChEBI). urea. Available at: [Link]

- Google Patents. (1997). US5672279A - Method for using urea hydrochloride.

-

YouTube. (2021). Dissolving Urea Demo - "Doing More With less". Available at: [Link]

-

ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

-

ChemBK. 1-[3-(DiMethylaMino)propyl]-3-ethylurea. Available at: [Link]

- Google Patents. (1937). US2090593A - Process for the preparation of urea derivatives.

-

ResearchGate. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Available at: [Link]

-

Chemical-Suppliers.com. 3-(Dimethylamino)propyl-urea | CAS 31506-43-1. Available at: [Link]

-

PubMed. (2012). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]

-

PubMed. (2014). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

-

SciELO Colombia. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Available at: [Link]

-

ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations | Request PDF. Available at: [Link]

-

Molbase. 3-(dimethylamino)propylurea. Available at: [Link]

-

ResearchGate. (A) Half-life of urea for different pH levels based on the.... Available at: [Link]

-

MDPI. (2012). Effect of pH on the Properties of Urea Formaldehyde Adhesives. Available at: [Link]

Sources

- 1. Urea hydrochloride | 506-89-8 | Benchchem [benchchem.com]

- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.org.co [scielo.org.co]

- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Common side reactions in (3-Aminopropyl)urea hydrochloride couplings

The following technical guide addresses the specific challenges associated with coupling (3-Aminopropyl)urea hydrochloride (CAS: 100977-87-7) in synthetic organic chemistry.

Topic: Troubleshooting Side Reactions & Process Optimization

Target Molecule:

Part 1: Critical Reaction Pathways & Side Reactions

When using this compound, researchers often encounter lower-than-expected yields or complex impurity profiles. This is rarely due to the failure of the coupling reagent itself, but rather the unique reactivity of the propyl-urea backbone.

The "Propylene Urea" Cyclization Trap

The most prevalent side reaction is the intramolecular cyclization of the free amine onto the urea carbonyl.

-

Mechanism: Upon neutralization of the HCl salt, the terminal primary amine (

) becomes nucleophilic. If the coupling reaction is slow or if the mixture is heated, the amine attacks the internal urea carbonyl in a 6-exo-trig closure. -

Result: Formation of Tetrahydro-2-pyrimidinone (also known as propylene urea) and the release of ammonia.

-

Impact: This consumes your starting material irreversibly before it can couple with your target acid/electrophile. The released ammonia can then react with your activated ester, forming a primary amide byproduct.

Competitive Urea Acylation (Bis-Acylation)

While urea nitrogens are generally poor nucleophiles compared to primary amines, they are not inert.

-

Mechanism: Under forcing conditions (high temperature, excess base) or when using highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides), the internal urea nitrogen (N') or terminal nitrogen (N'') can be acylated.

-

Result: Formation of N-acylurea impurities (Bis-acylated species).

Guanidinylation (Uronium Salt Artifacts)

When using uronium-based coupling reagents (HATU, HBTU) with sterically hindered partners:

-

Mechanism: The primary amine of (3-Aminopropyl)urea reacts directly with the coupling reagent instead of the activated acid.

-

Result: Formation of a guanidine adduct, permanently capping the amine.

Part 2: Troubleshooting Guide (Q&A)

Category: Yield & Purity Issues

Q1: I neutralized the HCl salt and stirred for 30 minutes before adding my electrophile, but my yield is <20%. Where did the amine go? Diagnosis: You likely triggered the Cyclization Trap . Explanation: (3-Aminopropyl)urea is stable as a hydrochloride salt. Once neutralized to the free base, the amine is perfectly positioned to attack the urea carbonyl, forming the stable 6-membered cyclic urea (Tetrahydro-2-pyrimidinone). This reaction accelerates with time and heat. Solution:

-

Do not pre-neutralize the salt in the absence of the electrophile.

-

Perform in-situ neutralization . Add the base (DIPEA/NMM) simultaneously with or after the coupling partner is present and activated.

Q2: I see a Mass Spec signal corresponding to [Product + 43 Da] or [Product + Acyl Group]. Diagnosis: Competitive Acylation of the Urea. Explanation: The urea backbone competed with the primary amine. This is common when using Acid Chlorides or Anhydrides , which are too aggressive for this substrate. Solution:

-

Switch to milder activation methods: EDC/NHS or DIC/HOBt .

-

If you must use acid chlorides, perform the reaction at -78°C to 0°C and use exactly 1.0 equivalent of base to keep the urea protonated/neutral while freeing the amine.

Q3: My reaction mixture turned into a solid gel/precipitate immediately upon adding solvent. Diagnosis: Solubility Mismatch / Salt Crashing. Explanation: (3-Aminopropyl)urea is highly polar. It is insoluble in DCM (Dichloromethane) and non-polar ethers. If you try to couple in DCM, the reagent precipitates, leading to heterogeneous kinetics and incomplete reaction. Solution:

-

Recommended Solvent: Anhydrous DMF (Dimethylformamide) or DMSO .

-

Workup: Since DMF is hard to remove, dilute the reaction with brine and extract into

-Butanol or EtOAc (if the product is less polar), or use reverse-phase purification directly.

Part 3: Optimized Experimental Protocol

Protocol: Amide Coupling with EDC/HOBt (Recommended)

Use this protocol to minimize cyclization and urea-acylation.

Materials:

-

Carboxylic Acid Partner (1.0 equiv)

-

(3-Aminopropyl)urea HCl (1.1 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid, EDC

HCl, and HOBt in DMF. Stir at 0°C for 15 minutes.-

Why? Pre-activating the acid ensures the electrophile is ready before the amine is released.

-

-

Addition: Add the (3-Aminopropyl)urea HCl salt as a solid directly to the mixture.

-

Neutralization (Critical): Add the DIPEA dropwise at 0°C.

-

Why? This releases the free amine in the presence of the active ester, favoring intermolecular coupling over intramolecular cyclization.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat. Stir for 4–12 hours.

-

Workup:

Part 4: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired coupling and the fatal cyclization pathway.

Caption: Kinetic competition between desired amide coupling (Green) and intramolecular cyclization/side-reactions (Red).

Part 5: Summary of Physicochemical Properties & Risks

| Parameter | Data / Observation | Implication for Protocol |

| Solubility | Soluble: Water, DMF, DMSO. Insoluble: DCM, Et2O, Hexanes. | Use DMF for coupling.[1][2][3] Avoid DCM to prevent "gming" or precipitation. |

| Thermal Stability | Unstable as free base >40°C. | Never heat the reaction to drive completion. Use longer times at RT. |

| pKa (Amine) | ~10.5 (Primary Amine) | Requires ~1.1 eq base to deprotonate. Excess base (>3 eq) risks urea deprotonation. |

| Nucleophilicity | Amine ( | Selective coupling is possible if mild electrophiles (NHS/HOBt esters) are used. |

References

-

BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Urea Derivatives. Retrieved from 4

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved from 5

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from

-

Konstantinovic, J. et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC / MDPI. Retrieved from 6

-

AAPPTec. (n.d.). Coupling Reagents and Side Reactions in Peptide Synthesis. Retrieved from 7

Sources

- 1. reddit.com [reddit.com]

- 2. peptide.com [peptide.com]

- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

Technical Support Center: The Impact of pH on (3-Aminopropyl)urea Hydrochloride Reactivity

Welcome to the technical support center for (3-Aminopropyl)urea hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. Understanding the profound impact of pH on its reactivity is critical for successful and reproducible outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust future syntheses.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound and the critical role of pH in its application.

Q1: What are the key functional groups in this compound, and how does pH affect them?

A1: this compound possesses two primary functional groups whose behavior is dictated by pH: a primary aliphatic amine and a urea moiety. The "hydrochloride" designation indicates that the compound is supplied as a salt, with the primary amine protonated to form an ammonium chloride salt (-NH₃⁺ Cl⁻).

-

Primary Amine: In its hydrochloride form, the amine is protonated and therefore not nucleophilic. To engage in reactions like acylation, alkylation, or bioconjugation, a base must be added to neutralize the salt and deprotonate the amine to its free, nucleophilic form (-NH₂). The efficiency of this deprotonation is directly related to the pH of the reaction medium and the pKa of the primary amine (typically around 10-11).

-

Urea Group: The urea group is significantly less basic than the amine and is generally stable around neutral pH. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[1][2] This degradation can be a source of unexpected side products or yield loss. Studies have shown that urea stability is optimal in the pH range of 4-8.[2][3]

Q2: Why is the compound supplied as a hydrochloride salt?

A2: Supplying (3-Aminopropyl)urea as a hydrochloride salt offers several practical advantages. The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free amine, which can be a viscous liquid and is more susceptible to reacting with atmospheric carbon dioxide. The salt form also enhances water solubility.

Q3: What is the optimal pH for making the primary amine nucleophilic?

A3: For the primary amine to act as an effective nucleophile, the reaction environment's pH should be near or slightly above its pKa (~10-11). However, many coupling partners (like N-hydroxysuccinimide esters) are themselves unstable at high pH. Therefore, a compromise is often necessary. A pH range of 8.0-9.5 is commonly employed for reactions like amide bond formation, balancing sufficient amine nucleophilicity with the stability of the electrophile.

pH-Dependent Reactivity & Stability Diagram

The following diagram illustrates the pH-dependent equilibrium of the key functional groups in (3-Aminopropyl)urea.

Caption: pH control is a balancing act between activating the amine and preserving the urea.

Troubleshooting Guide

Unsuccessful reactions involving this compound can often be traced back to incorrect pH management. This guide provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low or No Product Yield with Starting Material Unconsumed

Q: My reaction is not proceeding, and analysis (TLC, LC-MS) shows only my starting materials. What is the likely pH-related cause?

A: This is a classic symptom of insufficient amine nucleophilicity. The pH of your reaction mixture is likely too low, meaning the primary amine on your this compound remains in its protonated, non-reactive -NH₃⁺ state.

Causality: Without a sufficient amount of base to both neutralize the hydrochloride salt and raise the pH above the buffering capacity of the system, the equilibrium will favor the protonated amine.

Solutions:

-

Add a Suitable Base: Introduce a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). A common starting point is to add 2-3 equivalents of base: one equivalent to neutralize the HCl salt and 1-2 additional equivalents to raise the bulk pH.

-

Use a Buffered System: For sensitive reactions, especially in aqueous media, using a buffer system (e.g., borate or carbonate buffer) at the target pH (e.g., 8.5-9.5) can provide more precise and stable pH control.

-

Verify pH: Do not assume the pH is correct based on stoichiometry alone. If the reaction medium allows, use a calibrated pH meter or pH indicator strips to check the pH after adding all reagents.

Issue 2: Low Yield After Workup, with Suspected Product Loss

Q: The reaction appeared clean by in-process analysis, but my final yield was very low after an aqueous acidic or basic workup. Why?

A: This strongly suggests that your product, which now contains the (3-aminopropyl)urea backbone, is being degraded during workup. The urea functional group is susceptible to hydrolysis under harsh acidic or basic conditions.[1][2][4]

Causality: Exposing the urea linkage to strong aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for an extended period, especially at room temperature, can cleave the C-N bonds of the urea.

Solutions:

-

Minimize Contact Time: If an acid or base wash is unavoidable, perform it quickly and at low temperatures (e.g., in a flask submerged in an ice-water bath).

-

Use Milder Reagents: Instead of 1M HCl, consider using a saturated solution of ammonium chloride (NH₄Cl, slightly acidic) or a dilute solution of sodium bicarbonate (NaHCO₃, mildly basic) for washes.

-

Perform a Stability Test: Before committing your entire batch, test the stability of a small aliquot of your crude product under the planned workup conditions.[4] See Protocol 2 below for a detailed method.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing pH-related reaction failures.

Caption: A systematic workflow for troubleshooting pH-related issues.

Experimental Protocols & Data

Data Table: pH Guidelines for Common Reactions

The optimal pH is a function of both the amine's nucleophilicity and the electrophile's stability.

| Reaction Type | Common Electrophile | Recommended pH Range | Rationale |

| Amide Coupling | NHS Ester, Acid Chloride | 8.0 - 9.5 | Balances amine deprotonation with minimizing hydrolysis of the ester/chloride. |

| Guanidinylation | Goodman's Reagent, Pyrazole-carboxamidine | 9.0 - 11.0 | Requires a highly nucleophilic amine; reagents are generally more stable at high pH.[5] |

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | 6.0 - 7.5 | Favors imine formation, which is the intermediate step before reduction. |

| Alkylation | Alkyl Halide | > 9.0 | Sufficiently basic conditions are needed to deprotonate the amine for nucleophilic attack. |

Protocol 1: General Method for Small-Scale pH Optimization

This protocol helps determine the optimal pH for your specific reaction without consuming large quantities of material.

Objective: To identify the pH that provides the best conversion to the product with minimal side-product formation.

Materials:

-

This compound

-

Your electrophilic reagent

-

Reaction solvent (e.g., DMF, DMSO, or water)

-

0.5 M Borate buffer solutions at pH 8.0, 8.5, 9.0, and 9.5

-

Analytical tools (TLC plates, LC-MS vials)

Procedure:

-

Prepare Stock Solutions: Create a stock solution of this compound and your electrophile in the chosen reaction solvent.

-

Set Up Reactions: In four separate small vials (e.g., 1.5 mL Eppendorf or 1-dram vials), add the appropriate buffer.

-

Vial 1: 500 µL of pH 8.0 buffer

-

Vial 2: 500 µL of pH 8.5 buffer

-

Vial 3: 500 µL of pH 9.0 buffer

-

Vial 4: 500 µL of pH 9.5 buffer

-

-

Initiate Reactions: To each vial, add an equal amount of the this compound stock solution, followed by the electrophile stock solution. Ensure the final concentration of reactants is consistent across all vials.

-

Incubate: Stir or shake all vials at the desired reaction temperature (e.g., room temperature).

-

Monitor Progress: After set time points (e.g., 1h, 4h, 12h), withdraw a small aliquot (1-2 µL) from each vial, quench with a suitable solvent, and spot on a TLC plate or dilute for LC-MS analysis.

-

Analyze Results: Compare the conversion of starting material to product across the four pH conditions. The pH that gives the fastest conversion with the fewest side products is the optimum for scaling up.

Protocol 2: Product Stability Test for Workup Conditions

This self-validating test confirms if your product can withstand the planned acidic and basic workup steps.[4]

Objective: To determine if the target molecule degrades under specific pH conditions planned for purification.

Materials:

-

A small sample of your crude (or purified) product containing the urea linkage.

-

1M HCl solution

-

1M NaOH solution

-

Saturated NaHCO₃ solution

-

Solvent for extraction (e.g., Ethyl Acetate)

-

Analytical tools (TLC or LC-MS)

Procedure:

-

Prepare Samples: Dissolve a small amount of your product in a suitable solvent and divide it into three test tubes. Remove the solvent in vacuo.

-

Expose to Conditions:

-

Tube A (Acid Test): Add 1 mL of 1M HCl. Stir at room temperature for 15 minutes.

-

Tube B (Base Test): Add 1 mL of 1M NaOH. Stir at room temperature for 15 minutes.

-

Tube C (Control): Add 1 mL of deionized water.

-

-

Neutralize and Extract:

-

To Tube A, carefully add saturated NaHCO₃ until bubbling ceases, then add 1 mL more.

-

To Tube B, carefully add 1M HCl until the pH is approximately neutral.

-

Extract all three tubes with an equal volume of an organic solvent (e.g., 2 mL of Ethyl Acetate).

-

-

Analyze: Spot the organic layers from all three tubes on a TLC plate alongside a sample of the original starting material. Develop the plate and visualize.

-

Interpret Results:

-

If the spots for Tube A and/or Tube B are faint, show new spots, or are significantly different from the Control (Tube C), your product is unstable under those conditions.

-

If all three spots (A, B, and C) look identical, your product is likely robust enough for the tested workup conditions.

-

References

-

University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

- Dodd DS, Wallace OB. (1998). Solid-phase synthesis of N,N? substituted guanidines. Journal of Organic Chemistry, 63(23):8432-8439.

-

Tokoph, K. (2019). Urea Hydrolysis (Urease) Test. Catalyst University. [Link]

-

Agriculture & Farmer Welfare. (2023). Urea Hydrolysis in Soil & Availability for Plants. [Link]

-

Mo-Molecular Biology. (2020). Urea Hydrolysis Test. [Link]

-

Microbiology Class. (2022). Urea Hydrolysis Test - Microbiology Class - Podcast (CC). [Link]

-

L-Università ta' Malta. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

- Panja, S., & Adams, D. J. (2018). Maintaining homogeneity during a sol-gel transition by an autocatalytic enzyme reaction.

-

Wikipedia. (2024). Urea. [Link]

- JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).

- Panja, S., & Adams, D. J. (2021). Urea-Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. ChemistryOpen, 10(5), 586-595.

- National Center for Biotechnology Information. (2016).

- Bánsági, T., & Taylor, A. F. (2010). pH Wave-Front Propagation in the Urea-Urease Reaction. The Journal of Physical Chemistry B, 114(29), 9576-9580.

-

ResearchGate. (2022). Effect of pH and urea on the proteins secondary structure at the water/air interface and in solution. [Link]

-

ResearchGate. (2020). Time evolution of the pH in the urea–urease reaction, for samples... [Link]

- Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Cosmetic Chemists, 65(3), 167-178.

-

ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations. [Link]

-

Semantic Scholar. (2014). Stability of urea in solution and pharmaceutical preparations. [Link]

Sources

Technical Support Center: Purification Strategies for (3-Aminopropyl)urea Hydrochloride Reactions

Introduction

Welcome to the Technical Support Center for troubleshooting reactions involving (3-Aminopropyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound and its derivatives. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work. This resource is structured in a question-and-answer format to directly tackle the specific issues you may face.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The primary impurities encountered during the synthesis of this compound typically arise from side reactions and unreacted starting materials. These can include:

-

Unreacted Starting Materials: Depending on the synthetic route, this could be unreacted 1,3-diaminopropane or the urea source.

-

Di-substituted Byproducts: Formation of N,N'-bis(3-aminopropyl)urea can occur if the reaction conditions are not carefully controlled.

-

Oligomers/Polymers: Self-condensation of the starting materials or product can lead to the formation of short polymer chains.[1]

-

Cyclic Byproducts: Intramolecular cyclization can sometimes occur, leading to heterocyclic impurities.

-

Side products from the urea source: If using a reagent like phosgene or its equivalents, related byproducts can form.[2] When using carbodiimides like EDC, the corresponding urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, EDAU) is a major impurity.[3]

Q2: How can I monitor the progress of my reaction to minimize byproduct formation?

Effective reaction monitoring is crucial. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of starting materials and the formation of the desired product.[1][4]

-

TLC System: A common mobile phase for aminopropyl urea derivatives is a mixture of dichloromethane and methanol.[4]

-

Visualization: Staining with ninhydrin is effective as it reacts with the primary amine groups of both the starting material and the product, producing colored spots.[1] The disappearance of the starting material spot, which is typically more polar and has a lower Rf value, indicates the reaction is progressing.

Q3: What are the primary purification techniques for removing urea byproducts?

The most common and effective methods for purifying this compound and related compounds are recrystallization and column chromatography.[4] The choice between them depends on the nature of the impurities, the scale of the reaction, and the desired purity of the final product.

Troubleshooting Guides

Problem: My final product is contaminated with a significant amount of unreacted starting materials.

This is a common issue that can often be resolved through careful purification.

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[5][6] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while the impurities remain in solution.[7]

Key Considerations for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities are soluble at all temperatures.[7] For amine hydrochlorides, which can be challenging to dissolve in common organic solvents, a mixed solvent system is often necessary.[8]

-

Common Solvent Systems: A mixture of methanol and diethyl ether is often effective for recrystallizing amine hydrochlorides.[1] Ethanol/water mixtures can also be employed.[9]

-

Procedure Optimization: The process may require some trial and error to find the optimal solvent ratio and cooling rate.[5] Slow cooling is crucial for forming pure crystals.[7]

Experimental Protocol: Recrystallization of this compound

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add diethyl ether to the hot methanolic solution until it becomes slightly cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Solution 2: Liquid-Liquid Extraction

For certain impurities, a liquid-liquid extraction can be an effective preliminary purification step. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Key Considerations for Extraction:

-

pH Adjustment: The solubility of amines and their hydrochlorides is highly dependent on pH. By adjusting the pH of the aqueous phase, you can selectively move the desired compound or impurities into the organic phase. For example, at a basic pH, the free amine form of (3-Aminopropyl)urea will be more soluble in an organic solvent.

-

Solvent Choice: The choice of organic solvent is critical. Dichloromethane or ethyl acetate are common choices.

Experimental Protocol: Aqueous Wash to Remove Water-Soluble Impurities

-

Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as dichloromethane.

-

Washing: Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove acidic impurities and some unreacted starting materials.[10]

-

Phase Separation: Allow the layers to separate and drain the organic layer.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Remove the solvent under reduced pressure to yield the partially purified product.

Problem: My product is contaminated with structurally similar byproducts that are difficult to separate by recrystallization.

When impurities have similar solubility profiles to the desired product, column chromatography is often the more effective purification method.[4]

Solution: Flash Column Chromatography

Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[4]

Table 1: Key Parameters for Flash Column Chromatography of this compound

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel | A versatile and widely used stationary phase for the separation of moderately polar organic compounds.[4] |

| Mobile Phase | Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradients | A gradient of increasing polarity allows for the elution of compounds with varying polarities. The ideal system will show good separation on a TLC plate.[4] |

| Sample Loading | Dry Loading | For compounds that are not very soluble in the initial eluent, dry loading (adsorbing the sample onto a small amount of silica gel before loading onto the column) is recommended. |

| Elution | Gradient Elution | Starting with a less polar solvent system and gradually increasing the polarity will allow for the separation of compounds with small differences in polarity. |

Experimental Protocol: Flash Column Chromatography Purification

-

Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.

-

Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

-

Column Loading: Carefully add the dry-loaded sample to the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding small increments of methanol.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. CAS 32897-26-0: 1-Ethyl-3(3-dimethylamino)urea [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-[3-(Dimethylamino)propyl]-3-ethylurea | 32897-26-0 | Benchchem [benchchem.com]

Validation & Comparative

Spectroscopic Analysis to Confirm the Structure of (3-Aminopropyl)urea Hydrochloride Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Confirmation Challenge

(3-Aminopropyl)urea hydrochloride derivatives are critical bifunctional linkers in medicinal chemistry, often serving as spacers in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design. Their structural duality—containing both a neutral urea hydrogen-bond donor/acceptor and a cationic primary amine salt—presents unique spectroscopic challenges.

This guide compares the four primary analytical "contenders" for structural confirmation: NMR , Mass Spectrometry (MS) , Infrared Spectroscopy (IR) , and X-ray Crystallography . Unlike generic guides, we focus on the specific behavior of the urea-alkyl-amine motif, providing a decision matrix to select the right tool for the right phase of development.

Quick Comparison Matrix

| Feature | NMR (1H/13C) | HRMS (ESI) | FT-IR (ATR) | X-Ray Crystallography |

| Primary Utility | Connectivity & Purity | Formula & Fragments | Functional Groups | Absolute Structure & Salt Form |

| Sample State | Solution (DMSO-d6) | Solution (MeOH/H2O) | Solid (Powder) | Single Crystal |

| Key Blind Spot | Salt counter-ion (Cl-) invisible in 1H | Isomers often isobaric | Carbon backbone connectivity | Requires crystal growth |

| Turnaround | 10–30 mins | < 5 mins | < 2 mins | Days to Weeks |

Deep Dive: The Contenders

Contender A: Nuclear Magnetic Resonance (NMR)

The Workhorse for Connectivity

NMR is the definitive method for establishing the carbon-nitrogen backbone. However, for hydrochloride salts, solvent selection is the critical variable.

-

The Solvent Trap: Using Deuterium Oxide (

) is a common mistake. While the salt is soluble, -

The Solution: Use DMSO-d6 . It prevents exchange, allowing observation of the urea triplets and singlets, and often resolves the broad ammonium protons.

Characteristic Signals (in DMSO-d6):

-

158–160 ppm (

-

5.4–5.8 ppm (

-

~8.0 ppm (

-

2.7–3.1 ppm (

Contender B: High-Resolution Mass Spectrometry (HRMS)

The Sensitivity King

Electrospray Ionization (ESI) in positive mode is the standard. For (3-Aminopropyl)urea (

-

Fragmentation Logic: These derivatives follow a predictable breakdown. The urea moiety is fragile under Collision-Induced Dissociation (CID).

-

Loss of Ammonia (

): m/z 118 -

Loss of Isocyanic Acid (HNCO): m/z 118

75 (leaving the propyl-amine cation).

-

Contender C: Infrared Spectroscopy (FT-IR)

The Solid-State Fingerprint

IR is often undervalued but is the fastest way to confirm the salt form versus the free base.

-

The Carbonyl Shift: The Urea

stretch typically appears around 1650–1690 cm⁻¹ . This is distinct from amide carbonyls.[1] -

The Salt Indicator: A broad, multi-band absorption between 2800–3200 cm⁻¹ indicates the ammonium

stretch, often overlapping with the sharper urea

Integrated Workflow Protocol

Do not rely on a single method. Use this self-validating workflow to ensure structural integrity.

Step 1: Purity & Identity Screen (LC-MS)

-

Preparation: Dissolve 0.1 mg sample in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

-

Method: Run ESI+ (Scan range 50–500 m/z).

-

Validation criteria:

-

Observe

peak (e.g., 118.09 for the parent). -

Absence of dimer peaks

which can complicate NMR interpretation.

-

Step 2: Connectivity Confirmation (NMR)

-

Preparation: Dissolve 5–10 mg in 0.6 mL DMSO-d6 . Do not heat above 40°C to avoid urea decomposition.

-

Acquisition:

-

1H (16 scans): Integrate signals. Verify ratio of Propyl (

) : Urea ( -

13C (512 scans): Confirm Carbonyl at ~160 ppm.

-

COSY: Verify the propyl chain connectivity (

).

-

-

Validation criteria: Presence of distinct exchangeable proton signals confirms the solvent is "dry" enough and the structure is intact.

Step 3: Salt Form Verification (IR/Chloride Test)

-

Silver Nitrate Test (Chemical): Dissolve trace amount in water; add

. A white precipitate ( -

FT-IR (ATR): Place solid on crystal. Look for the "Ammonium Band" (broad ~3000 cm⁻¹) to confirm protonation of the amine.

Visualizations

Diagram 1: Structural Elucidation Decision Tree

This logic flow guides the analyst through the confirmation process, minimizing wasted instrument time.

Caption: Decision matrix for the step-by-step structural confirmation of urea hydrochloride derivatives.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding how the molecule breaks apart is crucial for confirming the core structure, not just the molecular weight.

Caption: Common ESI+ fragmentation pathways for (3-Aminopropyl)urea, aiding in fragment verification.

References

-

National Institutes of Health (NIH). (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

SpectraBase. (2025). 1H NMR Spectrum of 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (2025). This compound Structure and Data. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products